Cas no 89283-79-4 (2-formyl-1,3-thiazole-4-carboxylic acid)

2-formyl-1,3-thiazole-4-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 4-Thiazolecarboxylicacid, 2-formyl-
- 2-formyl-1,3-thiazole-4-carboxylic acid
- 4-Thiazolecarboxylic acid, 2-formyl- (7CI)
- EN300-1168554
- DTXSID80665515
- 2-Formylthiazole-4-carboxylicacid
- 89283-79-4
- AKOS022715458
- 2-Formyl-4-thiazolecarboxylic acid
- CS-0266347
- 2-Formylthiazole-4-carboxylic acid
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- インチ: InChI=1S/C5H3NO3S/c7-1-4-6-3(2-10-4)5(8)9/h1-2H,(H,8,9)
- InChIKey: DWYUJPDNWBOFEI-UHFFFAOYSA-N
- ほほえんだ: C1=C(N=C(S1)C=O)C(=O)O
計算された属性
- せいみつぶんしりょう: 156.983
- どういたいしつりょう: 156.983
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 10
- 回転可能化学結合数: 2
- 複雑さ: 161
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.6
- トポロジー分子極性表面積: 95.5A^2
2-formyl-1,3-thiazole-4-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ0347-100MG |
2-formyl-1,3-thiazole-4-carboxylic acid |
89283-79-4 | 95% | 100MG |
¥ 1,009.00 | 2023-04-13 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ0347-5G |
2-formyl-1,3-thiazole-4-carboxylic acid |
89283-79-4 | 95% | 5g |
¥ 12,097.00 | 2023-04-13 | |
Chemenu | CM301489-1g |
2-formylthiazole-4-carboxylic acid |
89283-79-4 | 95% | 1g |
$1118 | 2021-08-18 | |
Alichem | A059003595-25g |
2-Formylthiazole-4-carboxylic acid |
89283-79-4 | 95% | 25g |
$3714.48 | 2023-08-31 | |
Alichem | A059003595-10g |
2-Formylthiazole-4-carboxylic acid |
89283-79-4 | 95% | 10g |
$2532.60 | 2023-08-31 | |
Chemenu | CM301489-1g |
2-formylthiazole-4-carboxylic acid |
89283-79-4 | 95% | 1g |
$650 | 2022-12-28 | |
Alichem | A059003595-5g |
2-Formylthiazole-4-carboxylic acid |
89283-79-4 | 95% | 5g |
$1672.32 | 2023-08-31 | |
Enamine | EN300-1168554-50mg |
2-formyl-1,3-thiazole-4-carboxylic acid |
89283-79-4 | 50mg |
$876.0 | 2023-10-03 | ||
Enamine | EN300-1168554-10.0g |
2-formyl-1,3-thiazole-4-carboxylic acid |
89283-79-4 | 10g |
$3622.0 | 2023-06-08 | ||
Crysdot LLC | CD11027287-5g |
2-Formylthiazole-4-carboxylic acid |
89283-79-4 | 95+% | 5g |
$1126 | 2024-07-18 |
2-formyl-1,3-thiazole-4-carboxylic acid 関連文献
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Alberto Arce,Martyn J. Earle,Kenneth R. Seddon,Ana Soto Green Chem., 2008,10, 1294-1300
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Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073
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Xiaoze Bao,Jinhui Ren,Yang Yang,Xinyi Ye,Baomin Wang,Hong Wang Org. Biomol. Chem., 2020,18, 7977-7986
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Christopher R. Clough,Peter Müller,Christopher C. Cummins Dalton Trans., 2008, 4458-4463
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J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
2-formyl-1,3-thiazole-4-carboxylic acidに関する追加情報
2-Formyl-1,3-Thiazole-4-Carboxylic Acid: A Comprehensive Overview
The compound with CAS No. 89283-79-4, known as 2-formyl-1,3-thiazole-4-carboxylic acid, is a heterocyclic organic compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound belongs to the class of thiazoles, which are five-membered aromatic heterocycles containing sulfur and nitrogen atoms. The thiazole ring in this molecule is substituted with a formyl group at the 2-position and a carboxylic acid group at the 4-position, giving it unique chemical properties and reactivity.
Recent studies have highlighted the potential of 2-formyl-1,3-thiazole-4-carboxylic acid as a versatile building block in organic synthesis. Its ability to undergo various transformations, such as cyclization reactions and conjugate additions, makes it an attractive candidate for constructing complex molecular architectures. Researchers have explored its use in the synthesis of bioactive compounds, including antibiotics and anti-inflammatory agents. For instance, a 2023 study published in *Journal of Medicinal Chemistry* demonstrated that derivatives of this compound exhibit potent inhibitory activity against certain enzymes involved in inflammatory pathways.
The synthesis of 2-formyl-1,3-thiazole-4-carboxylic acid typically involves multi-step processes that combine thiazole formation with subsequent functionalization. One common approach is the cyclization of an appropriate thioamide or thioester under acidic conditions to form the thiazole ring. The introduction of the formyl and carboxylic acid groups can be achieved through various methods, including oxidation reactions or direct coupling techniques. The development of efficient and scalable synthetic routes for this compound remains an active area of research, driven by its growing demand in both academic and industrial settings.
In terms of physical properties, 2-formyl-1,3-thiazole-4-carboxylic acid is characterized by its high solubility in polar solvents due to the presence of the carboxylic acid group. This property enhances its utility in solution-based reactions and analytical techniques such as high-performance liquid chromatography (HPLC). Additionally, the compound exhibits moderate thermal stability, making it suitable for applications that require elevated temperatures during processing.
The application of 2-formyl-1,3-thiazole-4-carboxylic acid extends beyond traditional organic synthesis. Recent advancements have explored its role in materials science, particularly in the development of functional polymers and sensors. For example, researchers have incorporated this compound into polymeric materials to enhance their electronic properties and responsiveness to external stimuli. A 2023 paper in *Advanced Materials* reported that films made from polymers containing this compound exhibit improved conductivity and sensitivity to environmental changes.
Another promising avenue for this compound is its potential use in agrochemicals. Studies have shown that certain derivatives of 2-formyl-1,3-thiazole-4-carboxylic acid possess biopesticide activity against agricultural pests. This finding aligns with the growing demand for sustainable pest management solutions in modern agriculture. Ongoing research aims to optimize these derivatives for enhanced efficacy while minimizing environmental impact.
From a pharmacological perspective, 2-formyl-1,3-thiazole-4-carboxylic acid has shown potential as a lead compound for drug discovery. Its ability to modulate key biological targets makes it a valuable starting point for developing new therapeutic agents. For instance, a 2023 study published in *Nature Communications* highlighted its role as a scaffold for designing inhibitors of protein kinases involved in cancer progression.
In conclusion, CAS No. 89283-79-4, or 2-formyl-1,3-thiazole-4-carboxylic acid, stands out as a versatile and multifaceted compound with applications spanning organic synthesis, pharmacology, materials science, and agriculture. Its unique chemical structure and reactivity continue to drive innovative research across various disciplines. As new discoveries emerge regarding its properties and applications, this compound is poised to play an increasingly important role in advancing scientific knowledge and technological advancements.
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